molecular formula C14H13N3O4S B5837060 (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE

Cat. No.: B5837060
M. Wt: 319.34 g/mol
InChI Key: MPAWDOYSECXKLT-HWKANZROSA-N
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Description

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE is a complex organic compound that features a benzodioxole ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE typically involves multiple steps. The process begins with the preparation of the benzodioxole and thiadiazole intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE is unique due to its combination of a benzodioxole ring and a thiadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-19-7-13-16-17-14(22-13)15-12(18)5-3-9-2-4-10-11(6-9)21-8-20-10/h2-6H,7-8H2,1H3,(H,15,17,18)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAWDOYSECXKLT-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NN=C(S1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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